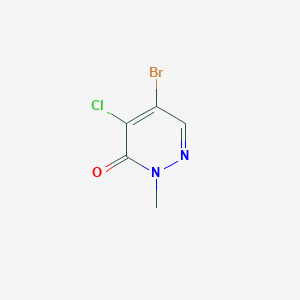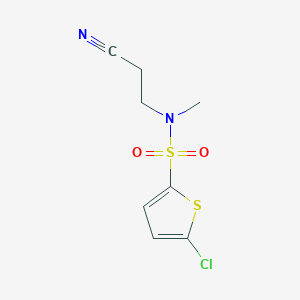![molecular formula C43H63CoN2O6S- B14893128 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACN-054504, also known as acetonitrile, is a colorless liquid with the chemical formula CH₃CN. It is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the purification of butadiene. Acetonitrile is produced mainly as a byproduct of acrylonitrile manufacture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide .
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities and achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to produce acetic acid and hydrogen cyanide.
Reduction: It can be reduced to ethylamine.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
Oxidation: Acetic acid and hydrogen cyanide.
Reduction: Ethylamine.
Substitution: Various substituted acetonitrile derivatives.
Applications De Recherche Scientifique
Acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in high-performance liquid chromatography (HPLC) and in the synthesis of organic compounds.
Biology: Acetonitrile is used in the extraction and purification of proteins and peptides.
Medicine: It is used in the formulation of pharmaceuticals and in drug development.
Mécanisme D'action
Acetonitrile exerts its effects primarily as a solvent. It dissolves a wide range of organic and inorganic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanol: Similar to acetonitrile in terms of solvent properties but has different chemical reactivity.
Ethanol: Another common solvent with different polarity and boiling point.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent with higher boiling point and different solvation properties.
Uniqueness
Acetonitrile is unique due to its combination of high polarity, low viscosity, and high elution strength, making it particularly useful in chromatographic techniques and as a versatile solvent in various chemical reactions .
Propriétés
Formule moléculaire |
C43H63CoN2O6S- |
|---|---|
Poids moléculaire |
795.0 g/mol |
Nom IUPAC |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1 |
Clé InChI |
CPNNWGKBDLPWBH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)







![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)

![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


